molecular formula C16H22F3N B5499702 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine

Cat. No. B5499702
M. Wt: 285.35 g/mol
InChI Key: GNGORHQGBAGQOG-UHFFFAOYSA-N
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Description

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine, also known as DF-MDPV, is a psychoactive drug that belongs to the cathinone family. It is a synthetic compound that has gained popularity in recent years due to its potent stimulant effects. The use of DF-MDPV has been associated with various adverse effects, including addiction, psychosis, and even death. However, despite its negative reputation, DF-MDPV has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the potent stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in energy, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiac arrhythmias, seizures, and hyperthermia. Additionally, this compound can cause vasoconstriction, which can lead to tissue damage and necrosis.

Advantages and Limitations for Lab Experiments

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has several advantages and limitations for lab experiments. One of the main advantages is its potent stimulant effects, which make it an ideal compound for studying the effects of stimulants on the brain. Additionally, this compound has a well-defined mechanism of action, which makes it an ideal tool for studying the reuptake of neurotransmitters. However, this compound has several limitations, including its potential for abuse and addiction, which can make it difficult to conduct long-term studies.

Future Directions

There are several future directions for research on 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine. One area of research is the development of novel antidepressants and anxiolytics based on the structure of this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and the body, as well as its potential for addiction and abuse. Additionally, future research could focus on the development of safer and more effective stimulants that do not have the adverse effects associated with this compound.

Synthesis Methods

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine is synthesized through a complex chemical process that involves several steps. The initial step involves the reaction between 3,4-difluorophenylacetone and 3-fluoropropiophenone in the presence of sodium cyanoborohydride and acetic acid. The resulting product is then treated with piperidine, which leads to the formation of this compound. The synthesis of this compound is a delicate process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for depression and anxiety. Studies have shown that this compound has a potent antidepressant effect and can significantly reduce symptoms of anxiety in animal models. Additionally, this compound has been investigated for its potential as a treatment for ADHD, with promising results.

properties

IUPAC Name

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N/c17-8-2-10-20-9-1-3-14(12-20)5-4-13-6-7-15(18)16(19)11-13/h6-7,11,14H,1-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGORHQGBAGQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCF)CCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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